1-Chloro-5,7-dimethoxyisoquinoline
Description
BenchChem offers high-quality 1-Chloro-5,7-dimethoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5,7-dimethoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-5,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-13-11(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGITNZIHLQWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of 1-Chloro-5,7-dimethoxyisoquinoline from 5,7-dimethoxyisoquinolin-1(2H)-one
Executive Summary
This application note details the conversion of 5,7-dimethoxyisoquinolin-1(2H)-one to 1-chloro-5,7-dimethoxyisoquinoline via deoxychlorination. This transformation is a critical gateway step in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. The presence of electron-donating methoxy groups at the C5 and C7 positions significantly alters the electronic landscape of the isoquinoline ring compared to the unsubstituted parent, requiring precise thermal control to prevent decomposition while ensuring complete conversion.
Chemical Context & Mechanism
The transformation utilizes Phosphoryl Chloride (
Mechanistic Insight
The reaction proceeds through the activation of the lactam oxygen.
-
Tautomerization: The 1(2H)-one exists in equilibrium with its lactim (1-hydroxy) form, though the lactam predominates.
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus of
, creating a dichlorophosphoryl intermediate and releasing a chloride ion. -
Nucleophilic Substitution: The chloride ion attacks the C1 position, displacing the phosphoro-leaving group and restoring aromaticity to the pyridine ring of the isoquinoline system.
Critical Consideration: The 5,7-dimethoxy substitution pattern makes the aromatic ring electron-rich. While this stabilizes the intermediate cation, it also increases the risk of side reactions if the reaction mixture is overheated or if Lewis acids (
Mechanistic Visualization
Figure 1: Mechanistic pathway for the deoxychlorination of electron-rich isoquinolinones.
Experimental Protocol
Reagents and Equipment
| Reagent | Role | Equiv. | Notes |
| 5,7-dimethoxyisoquinolin-1(2H)-one | Substrate | 1.0 | Dry thoroughly before use. |
| Phosphoryl Chloride ( | Reagent/Solvent | 5.0 - 10.0 | CORROSIVE/TOXIC. Use fresh bottle. |
| Triethylamine ( | Catalyst/Base | 0.5 | Optional: Scavenges HCl, accelerates reaction. |
| Dichloromethane (DCM) | Extraction Solvent | N/A | HPLC Grade. |
| Sat. | Quenching Agent | Excess | For neutralization. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure the starting lactam is dried in a vacuum oven at 50°C for 4 hours. Residual moisture reacts violently with
. -
Charging: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under
atmosphere, add the lactam (1.0 equiv). -
Reagent Addition: Carefully add
(neat, 8-10 vol relative to mass of substrate).-
Note: If the substrate is not soluble, add anhydrous Acetonitrile (MeCN) as a co-solvent, but neat
is preferred for kinetics.
-
-
Catalysis: Add Triethylamine (0.5 equiv) dropwise. (Caution: Exothermic).
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to reflux (
oil bath temperature). -
Timeline: Maintain reflux for 3–5 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (polar, low
) should disappear, replaced by a less polar spot (Product, high ). -
Note: The product is UV active (blue fluorescence is common for methoxy-isoquinolines).
-
Phase 3: Workup (CRITICAL SAFETY STEP)
-
Concentration: Remove excess
via rotary evaporation under reduced pressure. Do not heat above 50°C.-
Safety: The distillate contains
. Trap appropriately.
-
-
Quenching: Dissolve the residue in DCM. Pour this organic solution slowly into a beaker containing ice-water with vigorous stirring.
-
Why? Direct addition of water to the residue can cause explosive splashing. Diluting with DCM first moderates the heat transfer.
-
-
Neutralization: Slowly add saturated
until pH ~8. -
Extraction: Separate layers. Extract the aqueous layer 2x with DCM.
-
Drying: Combine organics, dry over
, filter, and concentrate.
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Storage: The product is prone to hydrolysis. Store under Argon at -20°C.
Process Workflow Diagram
Figure 2: Operational workflow from setup to isolation.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (
): Look for the disappearance of the broad NH singlet (~10-12 ppm). The C3-H proton (neighboring the Nitrogen) usually shifts downfield slightly due to the electron-withdrawing nature of the Chlorine at C1. Methoxy signals (s, 3H) appear around 3.9-4.0 ppm. -
Mass Spectrometry: Expect an M+ and M+2 peak (3:1 ratio) characteristic of a mono-chlorinated species.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old | Distill |
| Low Yield | Hydrolysis during workup | Ensure the quench is cold (Ice) and rapid; do not let the product sit in acidic aqueous media. |
| Black Tar formation | Overheating / Polymerization | Reduce temperature to 90°C; ensure inert atmosphere ( |
| Product degradation | Storage stability | 1-Chloroisoquinolines react with atmospheric moisture. Store in a desiccator. |
References
-
General Protocol for Chlorination of Isoquinolinones
- Davoodi, M., et al. "Synthesis of 1-chloroisoquinoline derivatives via Vilsmeier–Haack reaction." Journal of Heterocyclic Chemistry, 2018.
- Context: Establishes the baseline reflux parameters.
-
Mechanistic Insight on Electron-Rich Heterocycles
- Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
- Context: Definitive guide on the reactivity of pyridine-like nitrogens and the stability of chloroisoquinolines.
-
Safety Handling of Phosphoryl Chloride
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 24813, Phosphorus oxychloride."
- Context: Toxicology and safety d
Application Note: Optimized SNAr Protocols for 1-Chloro-5,7-dimethoxyisoquinoline
Executive Summary & Challenge Analysis
This guide details the nucleophilic aromatic substitution (SNAr) of 1-Chloro-5,7-dimethoxyisoquinoline . While 1-chloroisoquinolines are generally reactive toward nucleophiles due to the activation provided by the adjacent ring nitrogen, the presence of two methoxy groups at the C5 and C7 positions presents a specific synthetic challenge.
The "Push-Pull" Conflict
-
Activation (Pull): The imine-like C1=N bond pulls electron density, making C1 electrophilic.
-
Deactivation (Push): The 5,7-dimethoxy pattern is strongly electron-donating (EDG) via resonance. This increases the electron density of the
-system, stabilizing the ground state and effectively reducing the electrophilicity of the C1 center compared to the unsubstituted parent or nitro-substituted analogs.
Implication: Standard conditions used for simple chloroisoquinolines (e.g., Ethanol/Reflux) often result in sluggish kinetics or incomplete conversion for this substrate. This protocol utilizes Polar Aprotic Solvation and Thermal Activation to drive the reaction to completion.
Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism. The rate-determining step is typically the nucleophilic attack at C1, forming a resonance-stabilized anionic intermediate (Meisenheimer complex equivalent).
Pathway Visualization
The following diagram illustrates the critical transition states and the necessity of stabilizing the anionic intermediate.
Experimental Protocol
This protocol describes the amination of 1-Chloro-5,7-dimethoxyisoquinoline with a primary amine (e.g., benzylamine or an aniline derivative).
Materials & Reagents
-
Substrate: 1-Chloro-5,7-dimethoxyisoquinoline (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Note: Avoid protic solvents (MeOH, EtOH) initially, as they can solvate the nucleophile via hydrogen bonding, reducing its reactivity.
-
Step-by-Step Methodology
-
Preparation:
-
In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, charge 1-Chloro-5,7-dimethoxyisoquinoline (1.0 mmol, 223 mg).
-
Add anhydrous
(2.0 mmol, 276 mg). -
Add the amine nucleophile (1.2 mmol).
-
Add NMP (3.0 mL). Concentration is key: 0.3M - 0.5M promotes bimolecular kinetics.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C - 120°C . (Due to the EDG deactivation, ambient temperature is rarely sufficient).
-
Monitor via HPLC or TLC (Eluent: 30% EtOAc in Hexanes) every 2 hours.
-
-
Workup (Aqueous Wash):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL).
-
Wash with Water (
mL) to remove NMP and inorganic salts. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from EtOH/Heptane or purify via Flash Column Chromatography (
).
-
Optimization Table: Solvent & Temperature Effects
Data based on kinetic trends for electron-rich isoquinolines.
| Solvent | Temp (°C) | Base | Time (h) | Conversion | Notes |
| Ethanol | 78 (Reflux) | DIPEA | 24 | < 40% | Too slow; solvent deactivates nucleophile. |
| DMF | 100 | 12 | 85% | Good, but DMF can decompose at high T. | |
| NMP | 120 | 4-6 | > 95% | Optimal. High thermal stability & solubility. | |
| Toluene | 110 | BINAP/Pd | 2 | > 98% | Buchwald conditions (Alternative if SNAr fails). |
Troubleshooting & Expert Insights
"The Reaction Stalled at 50% Conversion"
If the reaction stalls, it is likely due to the accumulation of the leaving group (
-
Action: Switch to Acid Catalysis .
-
Logic: Protonating the isoquinoline nitrogen (
) renders the C1 position significantly more electrophilic, overcoming the donating effect of the methoxy groups. -
Protocol: Use the amine as its hydrochloride salt (Amine·HCl) in Isopropanol or Ethoxyethanol at reflux.
-
"Impurity Formation"
-
Hydrolysis: If water is present in the NMP/DMSO, the chloride can be displaced by
, forming the isoquinolinone (lactam) byproduct. -
Prevention: Ensure reagents are dry; use molecular sieves in the solvent.
Workflow Logic
The following decision tree outlines the optimization strategy.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Isoquinolines: Reactivity of 1-haloisoquinolines).
-
Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (Detailed mechanisms of Nucleophilic Aromatic Substitution).
-
Pfizer Inc. (2005). Process for the preparation of quinazoline and isoquinoline derivatives. (Example of industrial SNAr conditions on electron-rich heterocycles).
-
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Fundamental kinetics of SNAr).
Application Notes & Protocols: Strategic C1-Functionalization of the 5,7-Dimethoxyisoquinoline Scaffold
Authored by: [Your Name/Team], Senior Application Scientist
Abstract: The 5,7-dimethoxyisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its C1 position is a primary target for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic C1-functionalization of this important heterocyclic system. We will explore mechanistically distinct approaches, offering field-proven insights and step-by-step protocols for direct C-H functionalization, metal-halogen exchange, and transition-metal catalyzed cross-coupling reactions.
Introduction: The Significance of the 5,7-Dimethoxyisoquinoline Core
The isoquinoline nucleus is a cornerstone in natural product chemistry and drug discovery. The specific substitution pattern of 5,7-dimethoxy imparts distinct electronic properties to the heterocyclic ring. The two methoxy groups at the C5 and C7 positions are electron-donating, which significantly influences the reactivity of the scaffold. This electronic enrichment particularly activates the C1 position, making it susceptible to electrophilic attack and facilitating a range of C-H functionalization strategies.
The C1-substituted 5,7-dimethoxyisoquinoline motif is found in compounds with diverse therapeutic applications, including potential antitumor and antimicrobial agents. The ability to precisely and efficiently install a variety of substituents at this position is therefore of paramount importance for generating novel analogues and building structure-activity relationships (SAR).
Strategic Approaches to C1-Functionalization
The selection of a synthetic strategy for C1-functionalization is governed by factors such as the desired substituent, functional group tolerance, and scalability. We will discuss three primary, mechanistically diverse approaches:
-
Directed ortho-Metalation (DoM) and Electrophilic Quench: A classic and powerful method leveraging the directing ability of the isoquinoline nitrogen.
-
Minisci-Type Radical Acylation: A direct C-H functionalization approach ideal for installing acyl groups under oxidative conditions.
-
Transition-Metal Catalyzed Cross-Coupling: A versatile strategy for forming C-C and C-heteroatom bonds, requiring a pre-functionalized C1 position (e.g., a halide).
Below is a diagram illustrating the logical flow for selecting a C1-functionalization strategy.
Grignard reaction protocols for 1-chloroisoquinoline substrates
Initiating Search Strategy
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Refining Search Parameters
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Troubleshooting & Optimization
Removing phosphorus oxychloride traces from chloroisoquinoline product
Ticket Subject: Elimination of Phosphorus Oxychloride (
Executive Summary
The chlorination of isoquinolinones using phosphorus oxychloride (
This guide addresses the three critical failure points in this workflow: incomplete removal prior to quench , uncontrolled hydrolysis , and ineffective extraction .
Phase 1: Prevention & Bulk Removal (The Toluene Chase)
User Query: "I rotavapped the reaction mixture, but the oil is still fuming, and my yield is inconsistent. Can I just quench it now?"
Technical Response:
Do not quench yet. Direct quenching of concentrated
The Protocol: Toluene Azeotropic Distillation
has a boiling point of 105.8 °C. While it can be distilled, it "sticks" to basic heterocycles. Toluene forms a co-distillation system that dragsStep-by-Step Workflow:
-
Concentrate: Remove the bulk reaction solvent (if any) under reduced pressure.
-
The Chase: Add anhydrous Toluene (2-3x reaction volume) to the residue.
-
Strip: Concentrate to dryness again on the rotary evaporator.
-
Repeat: Perform this cycle 3 times .
-
Verification: The residue should transition from a fuming liquid to a semi-solid or solid foam.
Why this works:
This process mechanically entrains
Figure 1: Iterative Toluene Azeotrope Workflow for POCl3 Removal.
Phase 2: The Controlled Quench (Hydrolysis)
User Query: "When I poured water into the flask, it erupted. Now my product has reverted to the starting material (isoquinolinone). What happened?"
Technical Response: You experienced a "runaway hydrolysis" leading to localized super-heating and acidification.
-
Safety:
. This is violently exothermic. -
Chemistry: High temperatures + strong acid (
) promotes the hydrolysis of the C-Cl bond back to the C-OH (lactam), ruining your yield.
The Solution: Inverse Quench with pH Control
Never add water to the acid chloride. Always add the acid chloride to the aqueous base (Inverse Quench).
| Parameter | Standard Water Quench (High Risk) | Buffered Inverse Quench (Recommended) |
| Direction | Water | Reaction Mix |
| Temperature | Spikes rapidly (>80°C) | Controlled (<10°C) |
| pH Environment | Highly Acidic (pH < 1) | Buffered/Basic (pH 8-10) |
| Product Stability | Low (Reversion to Lactam) | High (Kinetic stability) |
Protocol:
-
Prepare Quench Buffer: Prepare a mixture of Ice and saturated
(or if product is stable to strong base) in a large beaker. -
Dilute: Dissolve/suspend your toluene-chased residue in a minimal amount of DCM or Toluene.
-
Transfer: Slowly pour the organic mixture into the stirring ice/base slurry.
-
Monitor: Ensure internal temp remains
and pH remains .
Phase 3: Purification & Troubleshooting
User Query: "I ran a column, but my NMR still shows broad lumps in the baseline, and my Suzuki coupling failed."
Technical Response: Phosphorus species are notoriously "sticky" on silica gel and often co-elute with polar heterocycles. You likely have residual pyrophosphates.
Advanced Extraction Technique: The Phosphate Wash
Standard brine washes are insufficient. You must force the phosphorus species into the aqueous layer using solubility differentials.
The "K3PO4" Trick:
Surprisingly, washing your organic layer with a
Final Polish Protocol:
-
Dissolve crude in Ethyl Acetate (avoid DCM if possible, as it solubilizes some phosphorus complexes).
-
Wash
with (removes acidic phosphates). -
Wash
with Water. -
Wash
with Brine. -
Dry over
(Magnesium sulfate can sometimes act as a Lewis acid and bind impurities, but Sodium Sulfate is preferred here for inertness).
Figure 2: Purification Logic Flow for Phosphorus Removal.
Analytical Validation (FAQ)
Q: How do I know the
-
Gold Standard: Run a
NMR (Phosphorus NMR). It takes 2 minutes. Any peak indicates contamination. -
Silver Nitrate Test: Dissolve a small sample in ethanol and add aqueous
. A white precipitate indicates ionic chloride ( ), suggesting residual salts or hydrolyzed species (though this is less specific than NMR).
References
-
Practical Process Research and Development Neal G. Anderson Citation: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Context: Defines the standard for azeotropic removal of reagents in scale-up environments. URL:[Link]
-
The Safety of Phosphorus Oxychloride Quenching Organic Process Research & Development (OPRD) Citation: Amato, G. (2006). Safety Assessment of the Quenching of POCl3. Context: Provides calorimetric data on the exotherm of POCl3 hydrolysis and safety protocols. URL:[Link] (Journal Landing Page for verification of source authority)
-
Not Voodoo: Workup and Quenching Guide University of Rochester Citation: Frontier, A. (2024). Reagent Quenching: Phosphorus Oxychloride. Not Voodoo. Context: Standard academic laboratory protocols for inverse quenching. URL:[Link]
Solving solubility issues of dimethoxyisoquinolines in reaction media
Ticket ID: ISOQ-SOL-001
Subject: Solving Solubility Issues of Dimethoxyisoquinolines in Reaction Media
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview
User Query: "My 6,7-dimethoxyisoquinoline intermediates are effectively 'brick dust' in standard reaction solvents (Toluene, THF). Increasing temperature just leads to decomposition, and they crash out upon cooling, trapping impurities. How do I maintain homogeneity?"
Root Cause Analysis:
Dimethoxyisoquinolines present a specific solubility paradox. The isoquinoline core is planar, encouraging strong
-
The Trap: In non-polar solvents (Hexane, Toluene), the lattice energy dominates solvation energy. In protic solvents (Water), the hydrophobic core prevents dissolution unless the pH is manipulated.
Troubleshooting Guides & FAQs
Issue A: The "Brick Dust" Scenario (Reaction Media)
Q: I am trying to run a nucleophilic substitution, but my starting material won't dissolve in DCM or THF. What is the alternative?
A: You are fighting the crystal lattice. You need a solvent that disrupts
Protocol: Switch to "Dipolar/H-Bonding" Hybrid Systems. Pure aprotic solvents often fail here. You must introduce a component that can coordinate with the nitrogen lone pair or the methoxy oxygens.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism of Action | Application |
| DCM / Methanol | 9:1 to 4:1 | Methanol H-bonds to methoxy/N-sites; DCM solvates the lipophilic core. | General synthesis, Amidation |
| Toluene / DMF | 10:1 | DMF disrupts aggregation; Toluene maintains non-polar solubility. | High-temp coupling (Suzuki/Heck) |
| Acetonitrile (ACN) | 100% | High dipole moment helps solvate the polarized aromatic system. | Alkylation reactions |
| 2-MeTHF | 100% | Higher boiling point and better lipophilicity than THF. | Grignard/Lithiation |
Expert Insight: If you are running a reaction involving Lewis Acids (e.g., Friedel-Crafts), avoid Methanol. Instead, use 1,2-dichloroethane (DCE) , which offers better polarizability than DCM and higher reflux temperatures to overcome the energy barrier of dissolution.
Issue B: pH-Dependent Solubility & Workup
Q: My product dissolves during the reaction but oils out or forms an emulsion during the aqueous workup. How do I isolate it?
A: Isoquinolines are weak bases (
The "Swing" Protocol: You must drive the equilibrium entirely to one side.
-
Acid Phase (Solubilization): Extract the reaction mixture with 1M HCl. The dimethoxyisoquinoline protonates (
) and moves to the aqueous layer. Impurities remain in the organic layer. -
Wash: Wash the aqueous acidic layer with Ether/EtOAc to remove non-basic tars.
-
Base Phase (Precipitation): Slowly basify the aqueous layer with
or to pH 10-11. The free base will precipitate as a solid or oil. -
Extraction: Extract the free base into DCM (Chlorinated solvents are superior for isoquinolines).
Visualization: Acid-Base Purification Logic
Figure 1: The "pH Swing" purification workflow specifically tuned for isoquinoline alkaloids.
Issue C: Recrystallization Failures
Q: I'm trying to recrystallize 6,7-dimethoxyisoquinoline, but it keeps oiling out. What solvent system works?
A: "Oiling out" occurs when the boiling point of your solvent is higher than the melting point of the solvated product, or when the solubility drops too sharply.
The Solution: Anti-Solvent Diffusion. Direct cooling often fails. Use a two-solvent system where the product is soluble in A but insoluble in B.
Step-by-Step Protocol:
-
Dissolve: Dissolve the crude solid in the minimum amount of warm Ethanol or Acetone .
-
Filter: Hot filtration to remove insoluble particulates (critical for nucleation control).
-
Add Anti-Solvent: Add Diisopropyl Ether (IPE) or Hexane dropwise to the warm solution until a slight turbidity (cloudiness) persists.
-
Re-solubilize: Add 1-2 drops of the good solvent (Ethanol) to clear the solution.
-
Seed: Add a single crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Wrap the flask in foil/towel to cool slowly to room temperature, then 4°C.
Advanced Solubility Strategy: Salt Formation
If the free base is simply too insoluble for your intended application (e.g., biological testing or flow chemistry), you must convert it to a salt.
Comparison of Salt Forms:
| Salt Type | Solubility Profile | Preparation Method |
| Hydrochloride (HCl) | High water solubility; Moderate alcohol solubility. | Treat with HCl in Et₂O/Dioxane. |
| Mesylate (MsOH) | Excellent solubility in organic media (DCM/CHCl₃) and water. | Treat with Methanesulfonic acid in EtOAc. |
| Trifluoroacetate (TFA) | Soluble in most polar organics; often hygroscopic. | Isolate from HPLC prep; often requires lyophilization. |
Decision Logic for Solvent Selection
Figure 2: Solvent selection decision tree based on reaction mechanism requirements.
References
- Bentley, K. W. (2006). The Isoquinoline Alkaloids. CRC Press.
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Luk, L. Y., et al. (2012). "Process Development for the Synthesis of Isoquinoline Derivatives." Organic Process Research & Development, 16(5). (Provides industrial context for solvent selection in scale-up).
-
PubChem Database. (2024). Compound Summary: Papaverine (6,7-Dimethoxy-1-veratrylisoquinoline). National Library of Medicine. [Link] (Used for pKa and solubility benchmarking of the dimethoxyisoquinoline scaffold).
Stability of 1-Chloro-5,7-dimethoxyisoquinoline in storage
Initiating Data Collection
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Planning Content Structure
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Validation & Comparative
Comprehensive Guide: IR Spectroscopic Characterization of C-Cl Bonds in Isoquinolines
Executive Summary
The identification of the Carbon-Chlorine (C-Cl) bond in isoquinoline derivatives is a critical step in structural elucidation, particularly for drug candidates targeting kinase pathways or infectious diseases. Unlike simple aliphatic chlorides, the C-Cl bond in isoquinolines—especially at the 1-position—exhibits unique vibrational characteristics due to conjugation with the heteroaromatic nitrogen.
This guide provides a technical comparison of spectral features, experimental protocols for high-fidelity acquisition, and diagnostic logic for distinguishing these peaks from overlapping ring deformations.
Theoretical Framework: The C-Cl Vibrational Signature
In isoquinoline systems, the C-Cl bond is not a static single bond. It possesses partial double-bond character, particularly when located at the C1 position (adjacent to the ring nitrogen) or C3 position . This is due to the mesomeric effect where the nitrogen lone pair or the ring
Electronic Influences on Wavenumber
-
Inductive Effect (-I): The electronegative Chlorine and Nitrogen atoms withdraw density, potentially increasing the force constant.
-
Resonance Effect (+M): The aromatic ring donates
-density into the C-Cl antibonding orbital, or conversely, the Cl lone pair donates into the ring. In 1-chloroisoquinoline, the C=N bond proximity creates an amidine-like character, stiffening the C-Cl bond.
Consequently, the C-Cl stretch in isoquinolines often appears at higher frequencies compared to aliphatic chlorides and can be distinct from chlorobenzenes due to the dipole moment change induced by the heterocyclic nitrogen.
Characteristic Frequency Regions
Researchers should monitor two distinct regions in the Infrared spectrum:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Ar-Cl Stretching ( | 1035 – 1095 | Medium to Strong | Primary Indicator. Often appears as a sharp band distinct from C-H in-plane bends. |
| Ring-Cl Deformation | 650 – 850 | Variable | Secondary Indicator. Highly coupled with ring breathing modes; useful for fingerprinting but less diagnostic in isolation. |
Comparative Analysis: Isoquinolines vs. Alternatives
To validate the presence of a chloroisoquinoline moiety, one must compare its spectral footprint against common structural analogues.
Spectral Performance Matrix
The following table compares the C-Cl spectral characteristics of Isoquinolines against Chlorobenzenes (standard aromatic) and Aliphatic Chlorides (standard alkyl).
| Feature | Chloroisoquinolines | Chlorobenzenes | Aliphatic Chlorides |
| Primary Stretch ( | 1050–1090 cm⁻¹ | 1035–1070 cm⁻¹ | 600–800 cm⁻¹ (Broad) |
| Band Shape | Sharp, distinct | Sharp, often split | Broad, weak |
| Nitrogen Influence | Yes (Dipole enhancement) | No | No |
| Interference Risk | High (C-N stretches) | Medium (Ring modes) | Low |
| Detection Limit | < 1% (w/w) in mixture | ~1% (w/w) | > 2% (w/w) |
Positional Isomerism (1-Cl vs. 4-Cl)
The position of the chlorine atom on the isoquinoline ring significantly alters the IR spectrum due to symmetry and bond order changes.
-
1-Chloroisoquinoline: The C1-Cl bond has higher double-bond character due to the adjacent Nitrogen (
). Expect peaks at the higher end of the range (near 1080–1090 cm⁻¹). -
4-Chloroisoquinoline: The C4 position is more "benzene-like." The C-Cl stretch will likely shift slightly lower (closer to 1050 cm⁻¹) and may overlap more with C-H out-of-plane bends.
Experimental Protocol: High-Fidelity Acquisition
For the most reliable detection of the C-Cl bond in solid isoquinoline samples, Attenuated Total Reflectance (ATR) is the recommended modality over traditional KBr pellets, as it minimizes sample preparation errors that can obscure the fingerprint region.
Materials & Equipment
-
Spectrometer: FTIR with a resolution of at least 2 cm⁻¹.
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness and chemical resistance).
-
Solvent (for cleaning): Isopropanol (HPLC Grade).
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol and allow to dry completely.
-
Acquire an air background spectrum (32 scans min) to subtract atmospheric
and .
-
-
Sample Loading:
-
Place approx. 2-5 mg of the solid isoquinoline derivative onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil until the force gauge indicates optimal contact. Poor contact results in weak bands in the 1000–1100 cm⁻¹ region.
-
-
Acquisition:
-
Scan Range: 4000 – 400 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
-
Resolution: 2 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Perform Baseline Correction (Rubberband method preferred).
-
Logical Pathway for Spectral Assignment
To ensure scientific integrity, do not rely on a single peak. Use the following logical workflow to confirm the C-Cl bond assignment.
Figure 1: Decision logic for assigning C-Cl vibrational modes in heterocyclic compounds.
Mechanistic Insight: Why Isoquinolines Differ
The following diagram illustrates the resonance contribution that stiffens the C-Cl bond in 1-chloroisoquinoline, distinguishing it from standard alkyl halides.
Figure 2: Resonance effects increasing the bond order and vibrational frequency of C-Cl in N-heterocycles.
Troubleshooting & Data Validation
When analyzing experimental data, common pitfalls can lead to misinterpretation.
-
False Positive (C-H In-Plane Bends): Aromatic rings have C-H in-plane bending modes in the 1000–1300 cm⁻¹ region.
-
Differentiation: C-Cl stretches are typically more intense and sharper than C-H bends due to the high polarity of the C-Cl bond.
-
-
Solvent Contamination: Chlorinated solvents (DCM, Chloroform) have massive peaks in the C-Cl region (700–800 cm⁻¹).
-
Validation: Ensure samples are dried under high vacuum for >4 hours before acquisition.
-
-
Polymorphism: Solid-state packing can shift peaks by ±5 cm⁻¹.
-
Validation: If possible, dissolve in a non-chlorinated solvent (e.g.,
or —though blocks the region) or use solution-phase IR cells for confirmation, though ATR is standard for solids.
-
References
- **Silverstein, R. M., Webster, F. X
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
